4-(Thiophen-2-yl)benzoic acid hydrate
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Overview
Description
4-(Thiophen-2-yl)benzoic acid hydrate: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a benzoic acid moiety substituted with a thiophene ring at the para position. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)benzoic acid hydrate typically involves the following steps:
Friedel-Crafts Acylation: Thiophene is acylated with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-(Thiophen-2-yl)acetophenone.
Oxidation: The acetophenone derivative is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield 4-(Thiophen-2-yl)benzoic acid.
Hydration: The final step involves the hydration of 4-(Thiophen-2-yl)benzoic acid to form its hydrate form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(Thiophen-2-yl)benzoic acid hydrate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiophene-substituted benzoic acid derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene-substituted benzoic acid derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: 4-(Thiophen-2-yl)benzoic acid hydrate is used as a building block in the synthesis of various organic compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its ability to interact with specific biological targets and pathways.
Industry: The compound is used in the production of advanced materials, including organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). It also finds applications in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)benzoic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-(Thiophen-3-yl)benzoic acid
- Benzo[b]thiophene-2-propionic acid
- 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde
Comparison: 4-(Thiophen-2-yl)benzoic acid hydrate is unique due to its specific substitution pattern and the presence of a hydrate form. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications in chemistry, biology, medicine, and industry. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles.
Properties
IUPAC Name |
4-thiophen-2-ylbenzoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S.H2O/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10;/h1-7H,(H,12,13);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSUSQUAKZHIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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